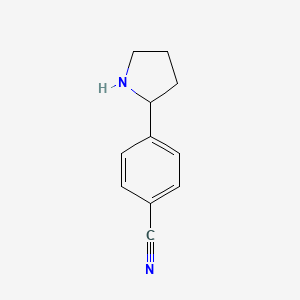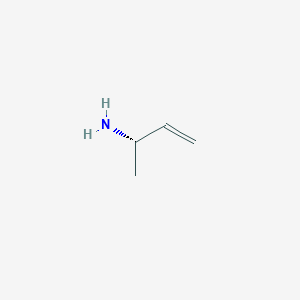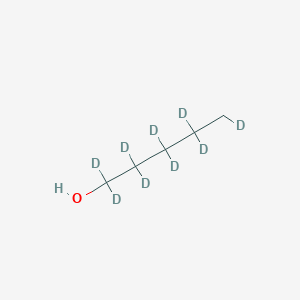
Methyl 2-aminocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-aminocyclohexane-1-carboxylate” is a chemical compound with the IUPAC name “(1S,2R)-methyl 2-aminocyclohexanecarboxylate hydrochloride”. It has a molecular weight of 193.67 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 193.67 . The compound is typically stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Inhibition and Enzymatic Reaction Analysis : Methyl 2-aminocyclohexane-1-carboxylate derivatives, like 1-amino-2-methylenecyclopropane-1-carboxylic acid, are used as inhibitors for specific enzymes. For example, they have been used to study the inhibition of 1-aminocyclopropane-1-carboxylate (ACC) deaminase, an enzyme involved in the conversion of ACC to alpha-ketobutyrate and ammonia (Zhao & Liu, 2002).
Synthesis of Complex Molecules : The compound has been involved in the synthesis of complex molecules, such as methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, where it played a role in stereoselective substitution reactions (Onogi, Higashibayashi & Sakurai, 2012).
Analgesic Activity Studies : Methyl 1-bromocyclohexane carboxylates, which are structurally similar, have been synthesized and tested for their analgesic activity. These studies contribute to the understanding of new potential analgesics (Kirillov et al., 2012).
Crystallographic Characterization in Peptides : The conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides has been crystallographically characterized, contributing to a better understanding of the structural aspects of these compounds (Valle et al., 1988).
NMR Sequence Analysis in Polymerization : The compound has been studied in the context of NMR sequence analysis, particularly in relation to the polymerization of amino acids and its impact on the resulting polyamides’ structure (Kricheldorf, Mülhaupt & Hull, 1980).
Photochemistry Studies : this compound derivatives have been used in photochemistry studies, which are crucial for understanding the behavior of these compounds under light exposure (Anklam, Lau & Margaretha, 1985).
Synthesis of Chiral Solvating Agents : These compounds have been utilized in the synthesis of new chiral solvating agents, which are important for enantiodiscrimination in various chemical processes (Yang et al., 2006).
Inhibition Studies in Corrosion Science : The derivatives of this compound have been studied for their role as corrosion inhibitors, an important application in materials science (Thiraviyam & Kannan, 2013).
Safety and Hazards
The compound has been classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 2-aminocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYHWZRODJBJER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







